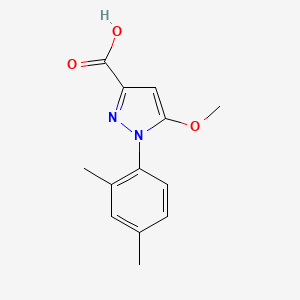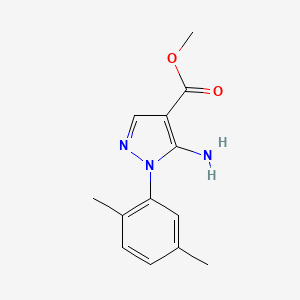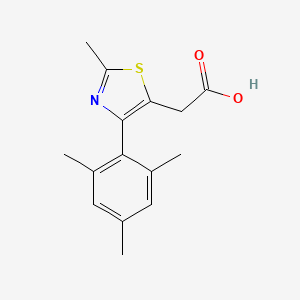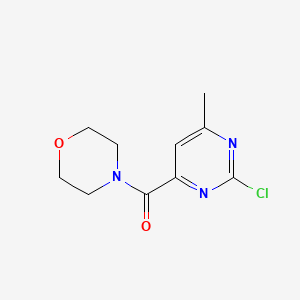
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving pyridine derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the chloro and dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in biological processes, such as bacterial cell wall synthesis or viral replication.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of microbial growth or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide: Lacks the chloro group but shares similar structural features.
5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide: Lacks the dimethyl groups but retains the chloro and piperazine moieties.
Uniqueness
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of both the chloro and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications .
Propriétés
Formule moléculaire |
C11H17ClN4O2S |
|---|---|
Poids moléculaire |
304.80 g/mol |
Nom IUPAC |
5-chloro-N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)10-8-14-7-9(12)11(10)16-5-3-13-4-6-16/h7-8,13H,3-6H2,1-2H3 |
Clé InChI |
PDBMIRGSEBBRIM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)




